Home > Products > Screening Compounds P71294 > Ibrutinib-biotin
Ibrutinib-biotin -

Ibrutinib-biotin

Catalog Number: EVT-253355
CAS Number:
Molecular Formula: C56H80N12O9S
Molecular Weight: 1097.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ibrutinib-biotin is a probe that consists of Ibrutinib linked to biotin via a long chain linker, extracted from patent WO2014059368A1 Compound 1-5, has an IC50 of 0.755-1.02 nM for BTK.IC50 & Target: 0.755-1.02 nM (BTK), 1.71-2.29 nM (TEC), 3.66-4.27 nM (BLK), 4.42-5.57 nM (BMX), 5.99-6.92 nM (LCK), 33.8-36.3 nM (Src), 0.187-0.198 μM (ITK),5.34-4.87 μM (JAK3)[1]InVitro: Ibrutinib-biotin (Compound 1-5) is a probe that consists of Ibrutinib linked to biotin via a long chain linker. Ibrutinib is a TEC family kinase inhibitor. The TEC kinase family is composed of five members, TEC, BTK (Bruton/'s Tyrosine Kinase), ITK (interleukin-2-inducible T-cell kinase)/EMT/TSK, BMX and TXK/RLK. The TEC family kinases participate in phosphotyrosine- mediated and phospholipid-mediated signaling systems. Many TEC family proteins are abundantly expressed in hematopoietic tissues, and play important roles in the growth and differentiation processes of blood cells[1].
Overview

Ibrutinib-biotin is a biotinylated derivative of Ibrutinib, a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. The incorporation of biotin allows for the tracking and visualization of Ibrutinib in biological systems, facilitating studies on its pharmacodynamics and pharmacokinetics. Ibrutinib itself is classified as a small molecule drug used primarily in the treatment of certain types of blood cancers, including chronic lymphocytic leukemia and mantle cell lymphoma.

Source

Ibrutinib was originally developed by Pharmacyclics and is now marketed under the brand name Imbruvica. The synthesis of Ibrutinib-biotin involves chemical modifications to create a compound that retains the therapeutic properties of Ibrutinib while enabling biotin-mediated applications.

Classification

Ibrutinib-biotin falls under the category of small molecule inhibitors and is specifically classified as a kinase inhibitor due to its selective action on BTK. It is also categorized as a bioconjugate due to the presence of the biotin moiety.

Synthesis Analysis

The synthesis of Ibrutinib-biotin typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 1H-pyrazolo[3,4-d]pyrimidine-4-amine, which undergoes various reactions including iodination and Suzuki coupling to form the core structure of Ibrutinib.
  2. Biotinylation: The final step involves attaching a biotin moiety to the synthesized Ibrutinib. This can be achieved through coupling reactions that are designed to maintain the integrity and activity of the Ibrutinib molecule while introducing the biotin group.
  3. Yield and Purity: Methods have been developed that allow for high yields (often exceeding 70-90%) and purities above 99% through optimized reaction conditions, including temperature control and solvent choice .
Molecular Structure Analysis

Ibrutinib-biotin retains the molecular framework of Ibrutinib, which can be represented as follows:

  • Molecular Formula: C_19H_21N_3O_2
  • Molecular Weight: Approximately 441.39 g/mol

The molecular structure includes:

  • A pyrazolo-pyrimidine core.
  • An acrylamide side chain.
  • A biotin moiety that enhances solubility and facilitates binding to streptavidin or avidin in various assays.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Ibrutinib-biotin include:

  1. Suzuki Coupling Reaction: This reaction is pivotal in forming the carbon-carbon bonds necessary for constructing the pyrazolo-pyrimidine core.
  2. Mitsunobu Reaction: Used for attaching the biotin moiety to ensure that it does not interfere with the BTK binding site.
  3. Purification Steps: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product with high purity levels .
Mechanism of Action

Ibrutinib functions by irreversibly binding to the active site of BTK, inhibiting its activity and thereby disrupting B-cell receptor signaling pathways. This inhibition leads to reduced survival signals for malignant B-cells, promoting apoptosis and inhibiting proliferation.

Data on Mechanism

  • Binding Affinity: The covalent bond formed between Ibrutinib and BTK results in a prolonged inhibitory effect compared to non-covalent inhibitors.
  • Effect on Cell Signaling: Studies have demonstrated that Ibrutinib effectively reduces downstream signaling events associated with BTK activation, leading to decreased cell survival in B-cell malignancies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of reactive functional groups allows for further derivatization if needed for specific applications.
Applications

Ibrutinib-biotin serves various scientific purposes:

  1. Biological Assays: Used in assays that require tracking or quantifying BTK activity in cells or tissues.
  2. Imaging Studies: Facilitates imaging studies where biotinylated compounds can be detected via streptavidin conjugates linked to fluorescent markers.
  3. Drug Development Research: Assists in understanding drug interactions at molecular levels, particularly regarding resistance mechanisms in cancer treatment .
Chemical Foundations of Ibrutinib-Biotin Interactions

Structural Characterization of Ibrutinib and Biotin

Ibrutinib-biotin (C₅₆H₈₀N₁₂O₉S; MW: 1097.37 g/mol) is a bifunctional chemical probe integrating the covalent BTK inhibitor ibrutinib with the vitamin-derived affinity tag biotin through a flexible polyethylene glycol (PEG)-based linker [7]. The parent compound, ibrutinib (C₂₅H₂₄N₆O₂), features a pyrazolopyrimidine scaffold critical for ATP-competitive binding and an electrophilic acrylamide warhead targeting Cysteine 481 (Cys481) in BTK's active site [6] [10]. Biotin (C₁₀H₁₆N₂O₃S) contributes a tetrahydrothiophene ring with a ureido group, enabling high-affinity binding (Kd ~ 10⁻¹⁵ M) to streptavidin/avidin proteins. The linker in ibrutinib-biotin (patent WO2014059368A1 Compound 1-5) contains sulfur-containing groups that enhance solubility and reduce steric hindrance during target engagement [7].

  • Table 1: Atomic Composition of Ibrutinib-Biotin vs. Components
    CompoundFormulaMolecular WeightKey Functional Groups
    Ibrutinib-biotinC₅₆H₈₀N₁₂O₉S1097.37 g/molAcrylamide, Pyrazolopyrimidine, Tetrahydrothiophene, PEG Linker
    IbrutinibC₂₅H₂₄N₆O₂440.50 g/molAcrylamide, Pyrazolopyrimidine
    BiotinC₁₀H₁₆N₂O₃S244.31 g/molTetrahydrothiophene, Ureido

Covalent Binding Mechanisms of Ibrutinib to Cysteine Residues

Ibrutinib inhibits BTK through irreversible covalent modification of Cys481 within the kinase domain. Unlike EGFR inhibitors that utilize a catalytic aspartate residue for cysteine deprotonation, BTK contains asparagine (Asn484) at the i+3 position, which cannot efficiently abstract the thiol proton [3] [10]. Quantum mechanics/molecular mechanics (QM/MM) simulations reveal a unique concerted proton transfer mechanism:

  • Direct Proton Transfer: The thiol group of Cys481 transfers a proton to the carbonyl oxygen of ibrutinib’s acrylamide warhead, forming a reactive thiolate-acrylamide ion pair.
  • Nucleophilic Attack: The deprotonated thiolate attacks the acrylamide β-carbon, generating a covalent enol adduct.
  • Tautomerization: A rate-limiting keto-enol tautomerization (ΔG‡ = 10.5 kcal/mol) yields the stable thioether conjugate [3] [10]. This mechanism enables sustained BTK occupancy despite ibrutinib’s short plasma half-life (2–3 hours) [6].

Biotin’s Molecular Structure and Sulfur-Based Biochemical Roles

Biotin’s tetrahydrothiophenium ring contains a sulfur atom that participates in enzymatic carboxylation reactions as a cofactor. The sulfur stabilizes carbanion intermediates during ATP-dependent CO₂ transfer to target proteins (e.g., acetyl-CoA carboxylase) [7]. In ibrutinib-biotin, this ring remains unmodified, preserving its affinity for streptavidin. The sulfur atom also enhances solubility and influences the electronic properties of the linker, facilitating efficient pull-down assays [1] [7].

Synthesis and Modification Pathways

Synthetic Routes for Ibrutinib Analogues

Ibrutinib synthesis begins with a chiral piperidine core linked to a phenoxyphenyl-pyrazolopyrimidine scaffold. Key steps include:

  • Nucleophilic Substitution: Coupling 4-chloro-3-nitropyridine with 4-phenoxyaniline.
  • Cyclization: Forming the pyrazolopyrimidine ring via intramolecular condensation.
  • Acrylamide Installation: Reacting the piperidine amine with acryloyl chloride to introduce the electrophilic warhead [6]. Modifications focus on the acrylamide moiety or linker region to tune reactivity or selectivity. For biotin conjugation, the C-terminal piperidine nitrogen or phenoxy group are common attachment points due to their accessibility and minimal impact on BTK binding [7].

Biotin Conjugation Strategies for Targeted Drug Delivery

Ibrutinib-biotin utilizes a PEG-based linker (e.g., -O-CH₂-CH₂-O- repeats) to connect biotin to the ibrutinib backbone. This design addresses critical pharmacokinetic challenges:

  • Solubility Enhancement: PEG chains counteract ibrutinib’s hydrophobicity (logP = 5.6).
  • Steric Flexibility: The 15-atom spacer minimizes interference between BTK binding and streptavidin capture [7].
  • Table 2: Kinase Selectivity Profile of Ibrutinib-Biotin
    Kinase TargetIC₅₀ (nM)Role in Signaling
    BTK0.755–1.02BCR pathway activation
    TEC1.71–2.29Hematopoietic cell signaling
    BLK3.66–4.27B-cell development
    BMX4.42–5.57Endothelial cell survival
    LCK5.99–6.92T-cell receptor signaling
    Src33.8–36.3Oncogenic transformation
    ITK187–198T-cell cytokine production
    JAK35,340–4,870Cytokine receptor signaling [7]

Conjugation strategies enable two primary applications:

  • Target Identification: Streptavidin pull-down assays isolate BTK and off-target kinases (e.g., TEC, ITK) from cell lysates.
  • Activity-Based Protein Profiling (ABPP): Monitoring real-time BTK occupancy in malignant B-cells, revealing compensatory pathway activation during resistance development [7] [8]. The linker’s sulfur atoms facilitate disulfide bridging for site-specific immobilization on gold surfaces or chromatographic resins, enhancing diagnostic utility [7].

Molecular Visualization and Binding Interactions

  • Table 3: Structural Domains of Ibrutinib-Biotin and Functional Roles
    DomainStructural FeaturesFunction
    Ibrutinib PharmacophorePyrazolopyrimidine, Acrylamide warheadCovalent BTK inhibition at Cys481
    PEG LinkerEthylene glycol repeats (S-containing groups)Solubility enhancement, spatial separation
    Biotin MoietyTetrahydrothiophene with ureido groupStreptavidin capture and detection

The acrylamide warhead maintains spatial proximity to Cys481 during covalent bond formation, while the PEG linker positions biotin >20 Å from the BTK binding pocket. This minimizes steric clashes during streptavidin binding and preserves the conformational flexibility needed for efficient target engagement [7]. QM/MM studies confirm that biotin conjugation does not alter the proton transfer energetics of the acrylamide-Cys481 reaction [10].

Properties

Product Name

Ibrutinib-biotin

IUPAC Name

N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide

Molecular Formula

C56H80N12O9S

Molecular Weight

1097.4 g/mol

InChI

InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1

InChI Key

MZBZKVGVMZPBPH-AQXPWDSUSA-N

SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N

Canonical SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N

Isomeric SMILES

CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.